1-Bromo-3-(1-fluoroethyl)benzene

Description

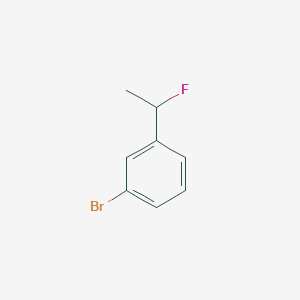

Structure

2D Structure

3D Structure

Properties

CAS No. |

1043689-20-8 |

|---|---|

Molecular Formula |

C8H8BrF |

Molecular Weight |

203.05 g/mol |

IUPAC Name |

1-bromo-3-(1-fluoroethyl)benzene |

InChI |

InChI=1S/C8H8BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3 |

InChI Key |

VFNNALFGUCKNQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)F |

Origin of Product |

United States |

Nomenclature and Advanced Structural Representation of 1 Bromo 3 1 Fluoroethyl Benzene

Systematic IUPAC Nomenclature and Alternative Designations for 1-Bromo-3-(1-fluoroethyl)benzene

The unequivocally recognized name for this compound under IUPAC guidelines is This compound . This systematic name precisely describes the molecular structure: a benzene (B151609) ring substituted with a bromine atom at the first position and a 1-fluoroethyl group at the third position.

In addition to its formal IUPAC name, the compound is identified in chemical literature and databases by various other designations. A key identifier is its Chemical Abstracts Service (CAS) Registry Number, which is 1043689-20-8 . sigmaaldrich.com This number provides a unique and unambiguous reference point for this specific chemical substance. While less common, alternative names may be encountered, though the systematic IUPAC name remains the standard for clear scientific communication.

| Identifier Type | Designation |

| Systematic IUPAC Name | This compound |

| CAS Registry Number | 1043689-20-8 |

| Molecular Formula | C₈H₈BrF |

| SMILES | CC(F)c1cccc(Br)c1 |

Stereochemical Considerations and Enantiomeric Forms of this compound

A critical aspect of the molecular structure of this compound is the presence of a chiral center. The carbon atom in the ethyl substituent, to which the fluorine atom is attached, is bonded to four different groups: a hydrogen atom, a fluorine atom, a methyl group, and a 3-bromophenyl group. This chirality means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of priority is determined by the atomic number of the atoms directly attached to the chiral center. For this compound, the priorities are assigned as follows:

-Br (in the phenyl ring) : The 3-bromophenyl group has the highest priority due to the high atomic number of bromine.

-F : The fluorine atom has the next highest priority.

-CH₃ : The methyl group has the third priority.

-H : The hydrogen atom has the lowest priority.

To determine the (R) or (S) configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence from the highest to the lowest priority group (1 to 3) proceeds in a clockwise direction, the enantiomer is designated as (R). If the sequence is counterclockwise, it is designated as (S).

One of the enantiomers, 1-bromo-3-[(1S)-1-fluoroethyl]benzene , has been specifically identified in chemical databases, confirming the existence and importance of these stereoisomeric forms. libretexts.org The other enantiomer would correspondingly be 1-bromo-3-[(1R)-1-fluoroethyl]benzene .

| Enantiomer | Full IUPAC Name |

| (S)-enantiomer | 1-bromo-3-[(1S)-1-fluoroethyl]benzene |

| (R)-enantiomer | 1-bromo-3-[(1R)-1-fluoroethyl]benzene |

Graphical Representations and Standard Chemical Depictions for this compound

The two-dimensional (2D) and three-dimensional (3D) representations of this compound are fundamental for visualizing its structure.

2D Representation:

The 2D structure clearly illustrates the connectivity of the atoms, showing the benzene ring with the bromine and the 1-fluoroethyl group at the meta positions.

3D Representation:

A 3D model provides a more accurate depiction of the spatial arrangement of the atoms, including the tetrahedral geometry of the chiral carbon. This representation is crucial for understanding the stereochemical properties of the (R) and (S) enantiomers.

Synthetic Methodologies for 1 Bromo 3 1 Fluoroethyl Benzene

Retrosynthetic Analysis and Strategic Disconnections for 1-Bromo-3-(1-fluoroethyl)benzene

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the primary disconnections involve the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds.

A logical retrosynthetic approach would involve two main pathways:

Pathway A: Late-stage Bromination: This strategy involves the synthesis of 3-(1-fluoroethyl)benzene as a key intermediate, followed by electrophilic bromination of the aromatic ring. The fluorine-containing side chain will direct the incoming electrophile.

Pathway B: Late-stage Fluorination: This approach prioritizes the synthesis of a bromine-containing precursor, such as 1-bromo-3-ethylbenzene (B123539) or a derivative thereof, followed by the introduction of the fluorine atom onto the ethyl side chain.

Considering the directing effects of the substituents, the ethyl group is an ortho-, para-director. Therefore, direct bromination of 3-ethylbenzene would likely yield a mixture of isomers, making purification challenging. Conversely, the 1-fluoroethyl group's directing effect needs to be considered for late-stage bromination. A more controlled approach often involves the synthesis of a precursor with a meta-directing group that can be later converted to the desired ethyl or fluoroethyl group.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that key precursors include 1-(3-bromophenyl)ethanol (B1266530) and 3-(1-fluoroethyl)benzene.

Synthesis of Key Precursors and Building Blocks to this compound

The synthesis of this compound relies on the availability of key precursors. Based on the retrosynthetic analysis, two critical building blocks are 1-(3-bromophenyl)ethanol and 1-(3-fluorophenyl)ethanol.

Synthesis of 1-(3-Bromophenyl)ethanol:

This precursor can be readily synthesized from 3-bromoacetophenone via reduction.

Reaction: Reduction of 3-bromoacetophenone.

Reagent: A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.

Procedure: 3-bromoacetophenone is dissolved in the alcohol, and NaBH₄ is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is typically stirred for a few hours until completion, followed by an aqueous workup to yield 1-(3-bromophenyl)ethanol.

Synthesis of 1-(3-Fluorophenyl)ethanol:

This precursor is commercially available and can be used as a starting material for subsequent bromination. guidechem.com It is a colorless to pale yellow liquid with a molecular weight of 140.155 g/mol . guidechem.com Its primary applications are in the pharmaceutical industry as an intermediate and in chemical research. guidechem.com

Halogenation Strategies in the Synthesis of this compound

The introduction of bromine and fluorine atoms at specific positions is the cornerstone of synthesizing this compound.

Bromination Approaches for Aromatic Ring Functionalization

The bromination of the aromatic ring can be achieved through electrophilic aromatic substitution. The choice of starting material and reaction conditions is crucial for achieving the desired meta-substitution pattern.

If starting from a precursor like 1-(3-fluorophenyl)ethanol, direct bromination would likely lead to a mixture of isomers due to the ortho-, para-directing nature of the hydroxyl and fluoroethyl groups. A more strategic approach involves starting with a meta-directing group.

For instance, one could start with nitrobenzene, perform a Friedel-Crafts acylation, followed by bromination, reduction of the nitro group, diazotization, and finally, introduction of the ethyl and fluoro groups. However, a more direct route would be the bromination of a precursor where the meta-position is activated or less deactivated compared to the ortho and para positions.

A practical method involves the bromination of fluorobenzene (B45895). google.com While this reaction typically yields the para-isomer as the major product, specific conditions can be employed to favor the formation of 1-bromo-3-fluorobenzene (B1666201). google.com One patented method describes the reaction of fluorobenzene with bromine in the presence of a Lewis acid catalyst like iron or aluminum halides. google.com By controlling the reaction temperature and time, and by using a bromine acceptor, the yield of the meta-isomer can be improved. google.com

Table 1: Comparison of Bromination Methods for Fluorobenzene

| Method | Catalyst | Temperature | Key Feature | Reference |

| Standard Bromination | Iron filings | Room Temp | Primarily p-isomer | google.com |

| Isomerization Method | Lewis Acid | 10-100 °C | Use of a bromine acceptor | google.com |

Fluorination Methodologies for the Ethyl Moiety

Introducing a fluorine atom onto the ethyl side chain can be accomplished through either nucleophilic or electrophilic fluorination methods.

Nucleophilic fluorination is a common strategy for converting alcohols or their derivatives into alkyl fluorides. In the context of synthesizing this compound, the precursor 1-(3-bromophenyl)ethanol is an ideal substrate.

The hydroxyl group of 1-(3-bromophenyl)ethanol is a poor leaving group and must first be converted into a better one. This can be achieved by reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) to form a sulfonate ester. Subsequently, the sulfonate group can be displaced by a fluoride (B91410) ion from a nucleophilic fluorine source.

Common nucleophilic fluorinating agents include:

Potassium fluoride (KF): Often used in combination with a phase-transfer catalyst (e.g., 18-crown-6) to enhance its solubility and reactivity.

Tetrabutylammonium fluoride (TBAF): A soluble source of fluoride ions.

Diethylaminosulfur trifluoride (DAST): A versatile reagent that can directly convert alcohols to fluorides. tcichemicals.com

The reaction of 1-(3-bromophenyl)ethanol with DAST would provide a direct route to this compound.

Table 2: Nucleophilic Fluorinating Agents for Alcohol Conversion

| Reagent | Advantages | Disadvantages |

| KF/Phase-Transfer Catalyst | Inexpensive | Requires activation of the alcohol |

| TBAF | Soluble | Hygroscopic |

| DAST | Direct conversion | Can be hazardous |

Recent advancements have also focused on palladium-catalyzed nucleophilic fluorination of aryl bromides, which could offer alternative synthetic pathways. mit.eduacs.org

Electrophilic fluorination involves the use of a reagent that delivers a "F+" equivalent to a nucleophilic carbon center. For the synthesis of this compound, this would typically involve the direct fluorination of a C-H bond at the benzylic position of a precursor like 1-bromo-3-ethylbenzene.

A variety of electrophilic fluorinating reagents are available, with N-fluorosulfonimides (e.g., NFSI) and Selectfluor® being among the most common. beilstein-journals.orgacs.org These reactions are often mediated by a base or a transition metal catalyst. beilstein-journals.orgbeilstein-journals.org

Base-mediated fluorination: A strong base can be used to deprotonate the benzylic C-H bond, generating a carbanion that then attacks the electrophilic fluorine source. beilstein-journals.org

Transition-metal catalysis: Palladium-catalyzed methods have been developed for the fluorination of benzylic C-H bonds. beilstein-journals.orgbeilstein-journals.org These reactions typically proceed through C-H activation followed by reductive elimination from a high-valent metal-fluoride complex. beilstein-journals.org

The selectivity of electrophilic benzylic C-H fluorination can be influenced by the electronic and steric properties of the substrate and the specific catalytic system employed. acs.orgnih.govacs.org

Deoxyfluorination Protocols

A primary and effective method for the introduction of a fluorine atom to form the 1-fluoroethyl group is through the deoxyfluorination of a corresponding alcohol precursor, namely 1-(3-bromophenyl)ethanol. This precursor is readily synthesized by the reduction of 3'-bromoacetophenone. The deoxyfluorination process involves the activation of the hydroxyl group, converting it into a good leaving group, which is subsequently displaced by a fluoride ion. A variety of reagents have been developed for this transformation, each with its own set of advantages regarding reaction conditions, substrate scope, and stereochemical outcome. nih.govcas.cnthieme-connect.comthieme-connect.comthieme.desigmaaldrich.com

Modern deoxyfluorination reagents are often preferred over classical methods due to their milder reaction conditions and improved safety profiles. Reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and PyFluor are commonly employed for the conversion of secondary benzylic alcohols to their corresponding fluorides. nih.govsigmaaldrich.com These reactions typically proceed via an S(_N)2 mechanism, which leads to an inversion of configuration at the stereocenter if a chiral alcohol is used. nih.govthieme.de

For instance, the use of PyFluor, in conjunction with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to be effective for the deoxyfluorination of a wide range of primary and secondary alcohols with good yields and minimal elimination byproducts. sigmaaldrich.com Similarly, CpFluors have been developed as bench-stable deoxyfluorination reagents that can fluorinate primary and secondary alcohols, often with inversion of configuration for chiral substrates. thieme-connect.comthieme.de

The general transformation can be represented as follows:

**Scheme 1: General Deoxyfluorination of 1-(3-bromophenyl)ethanol***(Image depicting the chemical reaction from 1-(3-bromophenyl)ethanol to this compound using a generic deoxyfluorination reagent)*

The choice of deoxyfluorination reagent can be critical, and the reaction conditions are often optimized to maximize the yield and minimize side reactions. A comparison of common deoxyfluorination reagents for secondary benzylic alcohols is presented in the table below.

| Deoxyfluorination Reagent | Typical Base | Solvent | Temperature (°C) | Stereochemistry | Typical Yield (%) |

| DAST | None/Pyridine | CH₂Cl₂ | -78 to 25 | Inversion | 60-85 |

| Deoxo-Fluor | None | THF | 25 | Inversion | 65-90 |

| PyFluor | DBU | Toluene | 25 | Inversion | 70-95 |

| CpFluor | None | Dioxane | 25-50 | Inversion | 75-90 |

| AlkylFluor | None | Dioxane | 25-100 | Inversion | 70-90 |

Metal-Catalyzed Coupling Reactions in the Construction of this compound

Metal-catalyzed coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be utilized in two main ways: for the substitution of the bromine atom on the aromatic ring, thereby diversifying the molecular structure, or for the construction of the aromatic core itself.

Cross-Coupling Approaches to Aromatic Substitution

The bromine atom in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position of the benzene (B151609) ring, making it a valuable intermediate in the synthesis of more complex molecules.

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for the formation of biaryl compounds.

Heck-Mizoroki Coupling: The palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an arylalkyne.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form an arylamine.

C-H Arylation: Direct coupling with a C-H bond of another aromatic or heteroaromatic compound.

The general scheme for a Suzuki-Miyaura coupling reaction is shown below:

Scheme 2: Suzuki-Miyaura Coupling of this compound

(Image depicting the Suzuki-Miyaura reaction of this compound with a generic boronic acid)

The following table summarizes the expected products from various palladium-catalyzed cross-coupling reactions with this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | 3-R-Aryl-(1-fluoroethyl)benzene |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, Ligand, Base | 3-(Alkenyl)-(1-fluoroethyl)benzene |

| Sonogashira | Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 3-(Alkynyl)-(1-fluoroethyl)benzene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | 3-(R₂N)-Aryl-(1-fluoroethyl)benzene |

Functionalization of Peripheral Moieties

While cross-coupling reactions modify the aromatic ring, other strategies can be employed to functionalize the ethyl side chain of this compound. The benzylic position is particularly susceptible to radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light) could potentially introduce a second halogen atom at the benzylic position, though this would be a competing reaction with any potential reactions at the other benzylic proton.

libretexts.orgFurthermore, the aromatic ring itself can undergo electrophilic aromatic substitution, although the presence of the deactivating bromo and moderately deactivating fluoroethyl groups would make such reactions challenging and would likely direct incoming electrophiles to the positions ortho and para to the bromo group.

Stereoselective and Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter in this compound necessitates the development of stereoselective and enantioselective synthetic methods to obtain single enantiomers. This is typically achieved by one of two main strategies: the resolution of a racemic mixture or, more efficiently, through asymmetric synthesis.

A key approach to the enantioselective synthesis of this compound involves the asymmetric reduction of the prochiral ketone, 3'-bromoacetophenone, to the chiral alcohol, (R)- or (S)-1-(3-bromophenyl)ethanol. T youtube.comhis can be accomplished using a variety of chiral reducing agents or catalyst systems. One of the most reliable methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to deliver a hydride from a borane (B79455) source to one face of the ketone with high enantioselectivity.

youtube.comOnce the enantioenriched alcohol is obtained, a subsequent stereospecific deoxyfluorination reaction can be performed. As previously mentioned, many modern deoxyfluorination reagents react via an S(_N)2 mechanism, which proceeds with inversion of configuration. T nih.govthieme.deherefore, the synthesis of (R)-1-bromo-3-(1-fluoroethyl)benzene would start from (S)-1-(3-bromophenyl)ethanol, and vice-versa.

Scheme 3: Enantioselective Synthesis of (R)-1-Bromo-3-(1-fluoroethyl)benzene

(Image depicting the two-step enantioselective synthesis starting from 3'-bromoacetophenone)

The following table outlines the expected stereochemical outcome of this two-step process.

| Starting Material | Asymmetric Reduction Method | Chiral Alcohol Intermediate | Deoxyfluorination Reagent | Final Product |

| 3'-Bromoacetophenone | (S)-CBS Catalyst, BH₃ | (R)-1-(3-bromophenyl)ethanol | PyFluor, DBU | (S)-1-Bromo-3-(1-fluoroethyl)benzene |

| 3'-Bromoacetophenone | (R)-CBS Catalyst, BH₃ | (S)-1-(3-bromophenyl)ethanol | PyFluor, DBU | (R)-1-Bromo-3-(1-fluoroethyl)benzene |

This approach allows for the preparation of either enantiomer of the target compound in high enantiomeric excess, depending on the choice of the chiral catalyst in the reduction step.

Q & A

Q. What are the common synthetic routes for 1-Bromo-3-(1-fluoroethyl)benzene, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 3-(1-fluoroethyl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeBr₃ or AlBr₃) under controlled temperatures (0–25°C) . Optimization includes:

- Catalyst selection : FeBr₃ for milder conditions, AlBr₃ for higher reactivity.

- Solvent choice : Non-polar solvents (e.g., CCl₄) to stabilize intermediates.

- Temperature control : Slow addition of Br₂ to avoid polybromination.

Table 1 : Example Reaction Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| FeBr₃ | 0–5 | 65–75 | >95 |

| AlBr₃ | 20–25 | 70–80 | >90 |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons (δ 7.2–7.5 ppm, multiplet, 4H).

- Fluoroethyl group (δ 4.8–5.2 ppm for CH₂F, δ 1.5–1.8 ppm for CH₃) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z ≈ 218 (C₈H₈BrF).

- IR Spectroscopy : C-Br stretch (~560 cm⁻¹), C-F stretch (~1100 cm⁻¹).

- Elemental Analysis : Validate Br/F content (±0.3% deviation).

Advanced Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from steric effects, solvent polarity, or impurities. Strategies include:

- Cross-validation : Compare NMR with high-resolution MS to confirm molecular formulas.

- Variable Temperature NMR : Resolve overlapping signals (e.g., fluoroethyl rotamers) .

- X-ray Crystallography : Resolve ambiguous regiochemistry in substitution products.

Example : In a 2020 study, conflicting ¹³C NMR data for a fluorinated analog were resolved via 2D NOESY to confirm substituent orientation .

Q. What role does this compound play in synthesizing fluorinated pharmaceutical intermediates?

- Methodological Answer : The compound serves as a versatile electrophilic intermediate for:

- Nucleophilic substitution : Replacement of Br with amines, thiols, or alkoxides in drug precursors (e.g., fluorinated β-blockers) .

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

Case Study : A 2023 study used it to synthesize a fluorinated analog of carbamazepine, enhancing metabolic stability .

Q. How can solvent effects influence the reactivity of this compound in SNAr reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr rates by stabilizing transition states. Key considerations:

- Solvent dielectric constant : Higher ε improves ion pair separation (e.g., DMF: ε ≈ 37).

- Nucleophile solubility : Use DMSO for poorly soluble nucleophiles (e.g., arylthiols).

- Side reactions : Avoid protic solvents to prevent elimination pathways.

Data Contradiction Analysis

Q. Why might bromination of 3-(1-fluoroethyl)benzene yield varying ratios of mono- vs. di-brominated products?

- Methodological Answer : Contradictions arise from:

- Electronic effects : The fluoroethyl group is electron-withdrawing, directing Br to the meta position. Competing para substitution may occur with bulky catalysts.

- Kinetic vs. thermodynamic control : Lower temperatures favor mono-bromination; prolonged reaction times promote di-bromination.

Resolution : Use kinetic quenching (e.g., rapid cooling) and monitor via TLC/GC-MS .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.